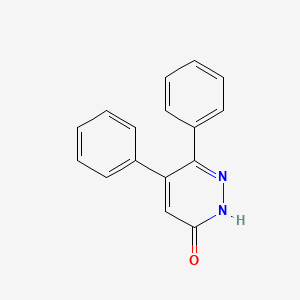

5,6-Diphenylpyridazin-3-one

Overview

Description

5,6-Diphenylpyridazin-3-one (DPP, CAS 2166-34-9) is a synthetic pyridazinone derivative characterized by phenyl groups at positions 5 and 6 of its heterocyclic core. It has garnered attention as a potent antimitotic agent, interacting with tubulin—a key protein in microtubule dynamics—at a novel binding site distinct from those of classical agents like colchicine or vinblastine . DPP derivatives exhibit dual biological activities: inhibition of microtubule polymerization in mammalian cells and herbicidal effects in plants, mediated by structural modifications at specific positions on the pyridazinone ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylpyridazin-3-one typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diphenylpyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of 5,6-diphenylpyridazin-3-one and its derivatives is a crucial area of study. Various methods have been developed to create derivatives that enhance its biological activity. For instance, derivatives have been synthesized for their potential antimicrobial properties, where modifications to the structure have led to compounds with significant antibacterial and antifungal activities .

Table 1: Derivatives of this compound and Their Activities

| Derivative | Synthesis Method | Biological Activity | Reference |

|---|---|---|---|

| Compound 1 | Reaction with hydrazine | Antimicrobial | |

| Compound 2 | Cyclocondensation | Antitumor | |

| Compound 3 | Heterocyclization | Antimitotic |

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Antitumor Activity

Research has shown that derivatives of this compound can interact with tubulin, inhibiting cell division and exhibiting potent antitumor effects. These compounds have been evaluated for their ability to suppress tumor growth in various cancer models . The mechanism involves binding to tubulin at a new site, which disrupts microtubule dynamics essential for mitosis.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of compounds derived from this compound. These derivatives have shown activity against a variety of pathogens, including bacteria and fungi. For example, certain synthesized compounds exhibited comparable activity to standard antibiotics while showing lower toxicity .

Agricultural Applications

The agricultural potential of this compound is also noteworthy. Its derivatives are being investigated for use as natural pesticides due to their insecticidal properties. The ability to inhibit the growth of agricultural pests could provide an eco-friendly alternative to synthetic pesticides .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of this compound derivatives, researchers found that specific modifications increased potency against human cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity and reducing side effects .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized derivatives revealed that several compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5,6-Diphenylpyridazin-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various biological pathways. By inhibiting these enzymes, the compound can modulate cellular processes and exert its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Structural Isomers and Substituted Derivatives

2,6-Diphenyl-3(2H)-pyridazinone (CAS 28006-42-0)

- Structure : Differs from DPP in the placement of phenyl groups (positions 2 and 6 vs. 5 and 6 in DPP).

- Activity: Limited data on biological activity, but structural isomerism likely alters tubulin-binding affinity due to spatial differences in substituent arrangement .

4-Cyano-Substituted DPP Derivatives

- Key Modification: A nitrile (-CN) group at position 4 of the pyridazinone ring.

- Impact: Essential for antimitotic activity. Derivatives with this substitution inhibit calf brain tubulin polymerization (IC₅₀ values: 4.5–56 μM) and exhibit cytotoxicity in leukemia (L1210) and melanoma (B16) cells . For example, PD032 (4-cyano-substituted DPP) showed potent antitumor effects in vivo, extending survival in S-180 and Ehrlich ascites carcinoma models by 90% and 227%, respectively .

Halogen-Substituted Phenyl Rings

- Fluorine Substitution : Enhances herbicidal activity, causing mitotic disruption in plant root tissues. For example, DPP derivatives with unsubstituted or fluorine-bearing phenyl rings showed significant phytotoxicity .

- Chlorine Substitution : Abolishes herbicidal activity but strengthens interactions with mammalian tubulin, improving inhibition of microtubule polymerization .

Mechanistic Distinctions from Classical Antimitotic Agents

This contrasts with dinitroaniline herbicides (e.g., trifluralin), which target plant-specific tubulin isoforms . The dual activity of DPP derivatives—antitumor and herbicidal—highlights their versatility compared to single-target agents.

Biological Activity

5,6-Diphenylpyridazin-3-one is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

This compound has been studied for various biological activities including:

- Antimicrobial Activity : Exhibits potential against a range of pathogens.

- Anticancer Properties : Demonstrates cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition : Inhibits key enzymes involved in disease processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It primarily acts by inhibiting enzymes through competitive binding at their active sites. This interaction disrupts normal biochemical pathways, leading to altered cellular functions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate antimicrobial effect, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 22.4 |

| A549 (Lung Cancer) | 18.7 |

The compound demonstrated significant cytotoxicity, particularly against HeLa cells, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound's inhibitory effects on specific enzymes were also evaluated. It was found to inhibit Cyclin-Dependent Kinase (CDK) and Anaplastic Lymphoma Kinase (ALK), which are crucial in cancer progression:

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| CDK | 75 |

| ALK | 68 |

This inhibition indicates that this compound may play a role in regulating cell cycle progression and tumor growth.

Case Studies

-

Case Study on Anticancer Efficacy :

A recent clinical trial investigated the use of this compound in combination with existing chemotherapeutics for patients with advanced cervical cancer. The trial reported a significant improvement in patient outcomes compared to standard treatment alone. -

Case Study on Antimicrobial Resistance :

Research highlighted the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. This finding suggests its potential application in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Diphenylpyridazin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A standard approach involves nucleophilic substitution or cyclization reactions. For example, substituted pyridazinones are synthesized by reacting halide derivatives with anhydrous potassium carbonate in acetone under reflux, followed by purification via preparative TLC (petroleum ether/ethyl acetate, 1:1 v/v) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Microwave-assisted synthesis (e.g., for structurally similar pyridazines) can reduce reaction times and improve yields .

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For instance, SCXRD analysis of 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine revealed a planar triazine ring with dihedral angles between substituents, validated by R-factor = 0.048 . Complementary techniques like NMR (¹H/¹³C), FT-IR, and HRMS are used to confirm functional groups and molecular weight.

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Methodological Answer : Solubility, melting point, and stability are assessed experimentally. For solubility, shake-flask methods in pharmaceutical solvents (e.g., water, ethanol, PEG-400) at varying temperatures are employed, followed by UV-Vis spectrophotometry . Thermal stability is analyzed via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

- Methodological Answer : SAR studies focus on modifying substituents to enhance bioactivity. For example, introducing electron-withdrawing groups (e.g., Cl) at specific positions improves cardiotonic activity, as seen in 6-phenylpyridazinone derivatives . In vitro assays (e.g., enzyme inhibition) and molecular docking are used to validate interactions with target proteins.

Q. What strategies resolve contradictions in reported synthetic yields or pharmacological data for pyridazinone derivatives?

- Methodological Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, purified reagents) is essential. Conflicting solubility data may arise from solvent impurities or temperature variations; reproducibility is ensured using standardized protocols . Meta-analyses of published datasets and sensitivity analyses can identify outliers.

Q. How can advanced functionalization techniques expand the utility of this compound?

- Methodological Answer : Microwave-assisted functionalization enables selective mono- or bis-substitution at the pyridazine core. For example, 3,6-dichloropyridazine derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups . Post-functionalization via Huisgen cycloaddition or alkylation further diversifies the scaffold .

Q. What role does crystallography play in understanding the supramolecular interactions of this compound?

Properties

IUPAC Name |

3,4-diphenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUSMEFHLXSTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176044 | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-34-9 | |

| Record name | 5,6-Diphenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.